molecular formula C8H14O4 B085145 Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester CAS No. 14035-94-0

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester

Cat. No.: B085145
CAS No.: 14035-94-0
M. Wt: 174.19 g/mol
InChI Key: ZWKKRUNHAVNSFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is commonly synthesized through an esterification reaction. One typical method involves the esterification of 2-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation .

Industrial Production Methods

In industrial settings, the compound is often produced through a transesterification reaction. This involves reacting dimethyl glutarate with methanol in the presence of a transesterification catalyst. The reaction mixture is heated, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Used in the production of polyester resins, paints, coatings, adhesives, fibers, and plastics. .

Mechanism of Action

The mechanism of action of pentanedioic acid, 2-methyl-, 1,5-dimethyl ester depends on the specific application and reaction it is involved in. Generally, it acts as a reactant or intermediate in chemical reactions, participating in esterification, hydrolysis, reduction, and substitution reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl glutarate: Similar in structure but lacks the methyl group on the carbon chain.

    Dimethyl succinate: Another ester with a shorter carbon chain.

    Dimethyl adipate: Similar ester with a longer carbon chain

Uniqueness

Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester is unique due to the presence of the methyl group on the carbon chain, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

dimethyl 2-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKRUNHAVNSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884546
Record name Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14035-94-0, 33514-22-6
Record name 1,5-Dimethyl 2-methylpentanedioate
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Record name Dimethyl methylglutarate
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Record name Dimethyl (R)-2-methylglutarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
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Record name Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
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Record name Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
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Record name DIMETHYL METHYLGLUTARATE
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